molecular formula C21H22N2O8 B570677 4-Monodesmethyl Tetracycine CAS No. 267244-12-2

4-Monodesmethyl Tetracycine

Cat. No.: B570677
CAS No.: 267244-12-2
M. Wt: 430.4 g/mol
InChI Key: ZCCFIIVCKYRLRU-SEWKDGPHSA-N
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Description

4-Monodesmethyl Tetracycine is a chemical compound with the molecular formula C21H22N2O8 and a molecular weight of 430.413. It is a derivative of tetracycline, a broad-spectrum antibiotic known for its effectiveness against a variety of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Monodesmethyl Tetracycine typically involves the selective demethylation of tetracycline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Monodesmethyl Tetracycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Monodesmethyl Tetracycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Monodesmethyl Tetracycine involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site. This action inhibits the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Monodesmethyl Tetracycine is unique due to its selective demethylation, which can result in different pharmacological properties compared to its parent compound, tetracycline. This selective modification can lead to variations in antibacterial activity, resistance profiles, and potential therapeutic applications .

Properties

CAS No.

267244-12-2

Molecular Formula

C21H22N2O8

Molecular Weight

430.4 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C21H22N2O8/c1-20(30)7-4-3-5-10(24)11(7)15(25)12-8(20)6-9-14(23-2)16(26)13(19(22)29)18(28)21(9,31)17(12)27/h3-5,8-9,14,23-25,28,30-31H,6H2,1-2H3,(H2,22,29)/t8-,9-,14-,20+,21-/m0/s1

InChI Key

ZCCFIIVCKYRLRU-SEWKDGPHSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)NC)O

Origin of Product

United States

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